molecular formula C10H10BrN3OS B14905281 5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one

5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one

Cat. No.: B14905281
M. Wt: 300.18 g/mol
InChI Key: SEPNJAWTTPOCOI-UHFFFAOYSA-N
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Description

5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound featuring a triazolone core substituted with a 4-bromobenzylthio group at position 5 and a methyl group at position 2. The triazolone scaffold is known for its diverse pharmacological and chemical applications, including antimicrobial, anticancer, and materials science uses . The bromine atom in the benzyl group enhances lipophilicity and may improve binding to biological targets through halogen interactions .

Properties

Molecular Formula

C10H10BrN3OS

Molecular Weight

300.18 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C10H10BrN3OS/c1-14-9(15)12-13-10(14)16-6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,15)

InChI Key

SEPNJAWTTPOCOI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NN=C1SCC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 4-bromobenzyl chloride with 4-methyl-3-thiosemicarbazide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. The compound binds to the enzyme lanosterol 14α-demethylase, thereby disrupting the synthesis of ergosterol and compromising the integrity of the fungal cell membrane .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related triazolones, emphasizing substituent variations and their impacts:

Compound Name Key Substituents Biological/Chemical Properties Reference
5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Target) 4-Bromobenzylthio, methyl Potential antimicrobial activity (inferred)
5-(Thiophen-2-yl)-4-(4-bromophenyl)-1,2,4-triazol-3-one Thiophen-2-yl, 4-bromophenyl Antimicrobial activity
4-[(1E)-(2-Hydroxyphenyl)methylidene]amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one Hydroxyphenylmethylidene, methyl Gram-negative/Gram-positive antibacterial
5-(Trinitromethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (TNMTO) Trinitromethyl High-density oxidizer for energetic materials
4-Amino-5-(thien-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Thien-2-ylmethyl, amino Precursor for Schiff base metal complexes

Key Observations :

  • Halogenated Derivatives: The 4-bromobenzyl group in the target compound likely enhances antimicrobial activity compared to non-halogenated analogs, as seen in 5-(thiophen-2-yl)-4-(4-bromophenyl)-1,2,4-triazol-3-one .
  • Methyl vs. Amino Substituents: Methyl groups (as in the target compound) generally improve metabolic stability, whereas amino groups (e.g., 4-amino-5-(thien-2-ylmethyl)-triazolone) facilitate metal coordination for catalytic or therapeutic applications .
  • Energetic Materials: TNMTO demonstrates the versatility of triazolones in non-pharmaceutical applications, such as explosives, due to its trinitromethyl group .

Pharmacological Activity

  • Antimicrobial Activity: Compounds like 4-[(1E)-(2-hydroxyphenyl)methylidene]amino]-5-methyl-triazol-3-one exhibit broad-spectrum activity against Gram-positive and Gram-negative pathogens, suggesting that the target compound’s bromobenzylthio group could similarly enhance membrane penetration .
  • Metal Complexation: Triazolones with amino or thiol groups (e.g., 4-amino-5-(thien-2-ylmethyl)-triazolone) form stable complexes with Cu(II), Ni(II), and Fe(II), which are explored for antimicrobial and catalytic uses . The target compound’s sulfur atom may also enable metal coordination, though this requires experimental validation.

Physicochemical Properties

  • Thermal Stability : TNMTO’s decomposition temperature (>200°C) highlights the thermal robustness of triazolones, a trait likely shared by the brominated target compound .
  • Solubility: Methyl and bromobenzyl groups may reduce aqueous solubility relative to hydroxyl- or amino-substituted triazolones (e.g., hydroxyphenylmethylidene derivatives) .

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